molecular formula C17H15N3O3S3 B3006620 3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide CAS No. 300378-77-2

3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide

Katalognummer: B3006620
CAS-Nummer: 300378-77-2
Molekulargewicht: 405.51
InChI-Schlüssel: AWKXNZWAVCCKPM-JLHYYAGUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide belongs to the class of 4-thiazolidinone derivatives, characterized by a five-membered thiazolidinone ring with conjugated substituents. Key structural features include:

  • Core structure: A 4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl scaffold with a (5E)-4-methoxybenzylidene group at position 3.
  • Stereochemistry: The (5E)-configuration ensures spatial orientation of the 4-methoxyphenyl group, influencing molecular packing and biological interactions.

This compound shares synthetic pathways with analogs, such as condensation of thiosemicarbazides with chloroacetic acid and cyclization in acidic media . Computational studies suggest a molecular weight of ~403.48 g/mol (estimated from analogs) and a polar surface area conducive to membrane permeability .

Eigenschaften

IUPAC Name

3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S3/c1-23-12-4-2-11(3-5-12)10-13-15(22)20(17(24)26-13)8-6-14(21)19-16-18-7-9-25-16/h2-5,7,9-10H,6,8H2,1H3,(H,18,19,21)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKXNZWAVCCKPM-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H18N4O3SC_{19}H_{18}N_{4}O_{3}S with a molecular weight of 378.49 g/mol. The structural features include a thiazolidinone core, which is known for various pharmacological properties.

Structural Formula

3 5E 5 4 methoxyphenyl methylidene 4 oxo 2 sulfanylidene 1 3 thiazolidin 3 yl N 1 3 thiazol 2 yl propanamide\text{3 5E 5 4 methoxyphenyl methylidene 4 oxo 2 sulfanylidene 1 3 thiazolidin 3 yl N 1 3 thiazol 2 yl propanamide}

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antibacterial and antifungal properties. A study highlighted that compounds similar to our target demonstrated activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often ranged from 0.004 to 0.030 mg/mL against various pathogens, suggesting potent antimicrobial effects .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundPathogenMIC (mg/mL)
Compound 1Staphylococcus aureus0.004
Compound 2Escherichia coli0.015
Compound 3Candida albicans0.030

Anticancer Activity

Thiazolidinones have also been investigated for their anticancer properties. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, one derivative demonstrated a significant reduction in viability of MCF-7 breast cancer cells at concentrations as low as 1μM1\mu M .

Table 2: Cytotoxicity of Thiazolidinone Derivatives

CompoundCell LineIC50 (µM)
Compound AMCF-7 (breast cancer)1
Compound BHeLa (cervical cancer)2
Compound CA549 (lung cancer)0.5

The proposed mechanism of action for the antimicrobial activity involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. In anticancer applications, these compounds may induce apoptosis through the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Study on Antibacterial Activity

In a comparative study, a series of thiazolidinone derivatives were synthesized and tested against a panel of bacterial strains. The results indicated that modifications at the C5 position significantly affected antibacterial potency, with certain substitutions yielding MIC values lower than those of standard antibiotics .

Study on Anticancer Properties

Another study focused on the effect of thiazolidinone derivatives on various cancer cell lines. The results suggested that these compounds could serve as potential leads in drug development due to their ability to selectively target cancer cells while sparing normal cells .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It acts by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). By blocking these enzymes, the compound can potentially reduce inflammation and alleviate symptoms associated with various inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in several studies. It has demonstrated effectiveness against a range of bacterial pathogens by disrupting bacterial cell wall synthesis. This mechanism positions it as a candidate for further investigation in the development of new antimicrobial agents .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its ability to inhibit COX enzymes could contribute to reduced tumor growth and proliferation in certain cancer types. Further research is needed to elucidate its full potential in cancer therapy .

Case Studies

  • Anti-inflammatory Effects in Animal Models
    • A study conducted on animal models showed that administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups. This suggests its potential utility in treating conditions like arthritis and other inflammatory disorders.
  • Antimicrobial Efficacy Against Resistant Strains
    • In vitro tests demonstrated that the compound was effective against multi-drug resistant strains of bacteria, highlighting its potential as a novel antimicrobial agent in an era of increasing antibiotic resistance.
  • Evaluation of Anticancer Activity
    • In cell line studies, the compound exhibited cytotoxic effects on cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest. These findings warrant further exploration into its use as an adjunct therapy in cancer treatment .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Variations

The following table highlights key structural analogs and their differences:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) XLogP3 Biological Activity (if reported) References
Target Compound R1: 4-OCH₃; R2: 1,3-thiazol-2-yl ~403.48 ~3.5* Not explicitly reported
3-[(5E)-5-(Furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-2-ylpropanamide R1: Furan-2-yl; R2: Pyridin-2-yl 359.42 3.3 N/A
4-[(5E)-5-(4-Methylphenylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylbutanamide R1: 4-CH₃; R2: Morpholin-4-yl 404.5 3.3 N/A
3-[(5Z)-5-(2-Methoxyphenylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide R1: 2-OCH₃; R2: 1,3-thiazol-2-yl ~403.48 ~3.5* N/A
3-[(5Z)-5-(Thiophen-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide R1: Thiophen-2-yl; R2: Phenyl 357.47 3.1 Antihyperglycemic activity in related analogs

*XLogP3 estimated from analogs.

Key Observations:

Heterocyclic Amides: The 1,3-thiazol-2-yl group (target compound) offers stronger hydrogen-bonding capacity than pyridin-2-yl () or morpholin-4-yl (), impacting solubility and target affinity.

Stereochemistry :

  • The (5E)-configuration in the target compound vs. (5Z) in analogs (e.g., ) alters dihedral angles, affecting molecular packing and crystallinity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Furan-2-yl Analog 4-CH₃ Analog Thiophen-2-yl Analog
Molecular Weight (g/mol) ~403.48 359.42 404.5 357.47
XLogP3 ~3.5 3.3 3.3 3.1
Hydrogen Bond Donors 1 1 1 1
Hydrogen Bond Acceptors 7 6 7 6
Rotatable Bonds 5 5 6 5
  • Lipophilicity : The target compound’s XLogP3 (~3.5) suggests moderate membrane permeability, comparable to analogs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.